molecular formula C17H14N6OS2 B2574150 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1351645-09-4

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2574150
CAS No.: 1351645-09-4
M. Wt: 382.46
InChI Key: JVHQSTZPCLRDGA-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a pyrazole moiety at the 6-position, linked via a thioacetamide bridge to a 6-methylbenzothiazole group.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-3-4-12-13(9-11)26-17(19-12)20-15(24)10-25-16-6-5-14(21-22-16)23-8-2-7-18-23/h2-9H,10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHQSTZPCLRDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Overview

The structure of the compound features:

  • A pyrazole ring connected to a pyridazine moiety.
  • A thioether linkage that enhances flexibility.
  • An acetamide functional group which is crucial for biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₂N₆O₂S
Molecular Weight316.34 g/mol
CAS Number1351643-05-4

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on thiazole derivatives has shown promising results against various cancer cell lines such as HepG2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and pyrazole rings can enhance cytotoxicity.

The mechanism of action for this compound likely involves:

  • Interaction with Enzymes and Receptors: The thioether bond allows for conformational flexibility, facilitating binding to target proteins.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Anticonvulsant Activity

Thiazole-containing compounds have also demonstrated anticonvulsant activity. For example, certain derivatives showed effective protection in electroshock seizure tests, indicating potential use in epilepsy treatment . The presence of electron-withdrawing groups on the phenyl ring enhances this activity, suggesting a similar potential for the target compound.

Other Biological Activities

Preliminary studies indicate that the compound may also possess:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been suggested based on structural similarities with known anti-inflammatory agents.

Case Studies and Experimental Data

  • Anticancer Evaluation:
    • A study evaluated a series of pyrazole-thiazole derivatives against cancer cell lines. Results indicated that compounds with specific substitutions exhibited IC₅₀ values comparable to standard chemotherapeutics like doxorubicin .
  • Electroshock Seizure Test:
    • In anticonvulsant testing, certain analogues demonstrated median effective doses (ED₅₀) significantly lower than those of conventional drugs, suggesting enhanced potency .

Summary of Findings

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HepG2, PC3, MCF-7
AnticonvulsantEffective in seizure models
AntimicrobialEfficacy against bacterial strainsPreliminary findings

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the thiazole and pyrazole moieties, which are known to exhibit various pharmacological effects. Research indicates that derivatives containing these groups can inhibit cancer cell proliferation. For instance, thiazole-pyridine hybrids have demonstrated effective antiproliferative activity against several cancer cell lines, including breast and prostate cancers .

Table 1: Anticancer Activity of Thiazole-Pyridine Hybrids

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.71
Compound BPC3 (Prostate Cancer)6.14

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features exhibit antibacterial and antifungal activities. The thiazole ring's incorporation may enhance these properties, as evidenced by related compounds showing significant growth inhibition against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus46.9 µg/mL
Compound DEscherichia coli7.8 µg/mL

Structure-Activity Relationships (SAR)

The biological activity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is influenced by its structural components. The presence of electron-withdrawing groups enhances activity against specific targets, such as cancer cells and bacteria .

Key Structural Features

  • Thiazole Moiety : Contributes to antimicrobial and anticancer activities.
  • Pyrazole Group : Associated with anti-inflammatory and anticancer effects.
  • Acetamide Linkage : Enhances solubility and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds related to this compound in treating diseases such as Alzheimer's disease, where GSK-3 inhibition plays a critical role.

GSK-3 Inhibition

Research indicates that similar compounds can inhibit glycogen synthase kinase 3, an enzyme implicated in neurodegenerative disorders . This suggests a promising avenue for further exploration in neuropharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Modifications Key Biological Activities Physical Properties (Melting Point, etc.) References
Target Compound Pyridazine + pyrazole + 6-methylbenzothiazole Not explicitly reported (inference: kinase/CD73 inhibition) N/A N/A
4g (N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) 1,3,4-Thiadiazole + phenylureido substituent Antiproliferative 263–265°C
20 (from ) Pyrimidinone + 4-methoxybenzyl + 6-CF3-benzothiazole CK1-specific inhibition N/A
5a–m (Triazole derivatives) 1,2,4-Triazole + alkoxybenzothiazole Anticonvulsant N/A
GB31 () Thiazolidinedione + 4-bromobenzylidene + 6-methylbenzothiazole Sirt2/HDAC6 inhibition 292–294°C
33 () Pyrimidine + prop-2-yn-1-yloxybenzylthiazole Dual Sirt2/HDAC6 inhibition N/A

Structural Variations and Pharmacological Implications

  • Heterocyclic Core: The target compound’s pyridazine-pyrazole system contrasts with pyrimidinone () or thiadiazole () cores. Pyridazine’s electron deficiency may enhance binding to ATP pockets in kinases, while pyrimidinones (e.g., compound 20) are common in kinase inhibitors . Thiadiazole derivatives (e.g., 4g–4j) exhibit antiproliferative activity, likely due to urea substituents enabling hydrogen bonding with cellular targets .
  • Benzothiazole Substitutions :

    • The 6-methyl group in the target compound increases lipophilicity compared to 6-alkoxy () or 6-CF3 () analogs. Trifluoromethyl groups improve metabolic stability but may reduce solubility .
  • Linker and Functional Groups :

    • The thioacetamide bridge is conserved across most analogs, suggesting its critical role in maintaining conformational flexibility and hydrogen-bonding capacity. Replacing sulfur with oxygen (e.g., in acetamide derivatives) could alter pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling pyridazine-thiol intermediates with benzo[d]thiazol-2-yl acetamide derivatives. For example, thioether bond formation via nucleophilic substitution (using bases like K₂CO₃ in DMF) is a key step . Intermediates are characterized using thin-layer chromatography (TLC) for purity and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=S stretching at ~600–700 cm⁻¹). Advanced intermediates may require ¹H/¹³C NMR to verify regioselectivity, particularly for pyrazole and pyridazine ring formation .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming aromatic proton environments (e.g., pyridazine protons at δ 7.5–8.5 ppm) and acetamide methyl groups (δ ~2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized pathways. For example:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Antimicrobial activity via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether bond formation, but may require post-reaction dialysis to remove traces .
  • Catalyst screening : Pd-based catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) can improve coupling efficiency .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions in heterocyclic ring closure .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings (e.g., distinguishing pyridazine vs. pyrazole protons) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotational isomerism in acetamide groups) causing signal splitting .
  • X-ray crystallography : Provides definitive structural confirmation if crystalline material is obtainable .

Q. What methodologies are appropriate for studying the environmental fate and degradation pathways?

  • Methodological Answer :

  • Hydrolysis studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of thioether bonds) .
  • Photostability testing : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects, with GC-MS analysis of volatile degradation products .
  • Soil microcosm assays : Assess microbial degradation by spiking soil samples and quantifying residual compound via HPLC .

Q. What strategies can elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Proteomics/transcriptomics : Compare treated vs. untreated cell lines to identify differentially expressed proteins/genes (e.g., SILAC labeling for quantitative proteomics) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains), validated by mutagenesis studies .
  • Kinetic assays : Measure time-dependent enzyme inhibition (e.g., kₐₜₜ/Kᵢ values) to distinguish competitive vs. non-competitive mechanisms .

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